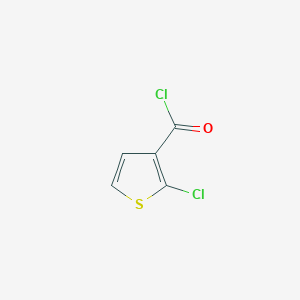

2-Chlorothiophene-3-carbonyl chloride

CAS No.: 332370-74-8

Cat. No.: VC4097901

Molecular Formula: C5H2Cl2OS

Molecular Weight: 181.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 332370-74-8 |

|---|---|

| Molecular Formula | C5H2Cl2OS |

| Molecular Weight | 181.04 |

| IUPAC Name | 2-chlorothiophene-3-carbonyl chloride |

| Standard InChI | InChI=1S/C5H2Cl2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H |

| Standard InChI Key | LRDQHLOUSVAHKR-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1C(=O)Cl)Cl |

| Canonical SMILES | C1=CSC(=C1C(=O)Cl)Cl |

Introduction

2-Chlorothiophene-3-carbonyl chloride is an organic compound belonging to the thiophene family, which consists of heterocyclic compounds containing sulfur in a five-membered aromatic ring. This compound is characterized by the presence of a chlorine atom at the second position and a carbonyl chloride (-COCl) group at the third position of the thiophene ring. It is widely used as a chemical intermediate in pharmaceuticals, agrochemicals, and material sciences due to its unique reactivity and structural properties.

Synthesis and Industrial Production

3.1 Laboratory Synthesis

The synthesis of 2-Chlorothiophene-3-carbonyl chloride typically involves the reaction of 2-chlorothiophene-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. The process includes:

-

Dissolving the carboxylic acid in a non-polar solvent like carbon tetrachloride.

-

Adding thionyl chloride dropwise while maintaining the temperature below 0°C.

-

Stirring at room temperature followed by refluxing to ensure complete conversion.

Reaction Equation:

3.2 Industrial Scale Production

On an industrial scale, continuous flow reactors are employed to optimize yield and purity. Key parameters such as temperature, pressure, and reaction time are rigorously controlled to minimize by-products.

Applications

4.1 Pharmaceutical Industry

-

Acts as an intermediate in synthesizing drugs with anti-inflammatory, antimicrobial, and anticancer properties.

-

Used in the development of bioactive thiophene derivatives.

4.2 Agrochemical Industry

-

Serves as a precursor for synthesizing herbicides, fungicides, and insecticides.

4.3 Material Science

-

Plays a role in manufacturing organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

Mechanism of Action

The reactivity of 2-Chlorothiophene-3-carbonyl chloride stems from its electrophilic carbonyl chloride group and the electron-rich thiophene ring:

-

Nucleophilic Substitution: The carbonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form derivatives like amides or esters.

-

Electrophilic Substitution: The thiophene ring undergoes electrophilic substitution reactions due to its aromatic nature.

Safety and Handling

| Hazard Classification | Details |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | Causes serious eye irritation (H319) |

| Precautionary Measures | Use gloves, goggles, and work under a fume hood |

In case of exposure:

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse thoroughly with water for at least 15 minutes.

-

Inhalation: Move to fresh air; seek medical attention if symptoms persist.

Comparison with Related Compounds

| Compound | Key Differences |

|---|---|

| 2-Chlorothiophene-5-carbonyl chloride | Chlorine at position 5 affects regioselectivity in reactions |

| 3-Chlorothiophene-2-carbonyl chloride | Different substitution pattern alters reactivity |

| 2,5-Dichlorothiophene-3-carbonyl chloride | Additional chlorine increases steric hindrance |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume